

GSK299115A solubility and preparation for experiments

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Compound of Interest

Compound Name: GSK299115A

Cat. No.: B1672378

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Application Notes and Protocols for GSK299115A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **GSK299115A** for experimental use. The protocols outlined below are intended to serve as a guide for utilizing this selective ROCK1 inhibitor in both in vitro and in vivo studies.

Product Information

GSK299115A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). It also exhibits inhibitory activity against other kinases at higher concentrations. Understanding its biochemical activity is crucial for designing and interpreting experiments.

Table 1: Physicochemical and Biochemical Properties of **GSK299115A**

Property	Value	Reference
CAS Number	864082-35-9	N/A
Molecular Formula	C ₂₀ H ₁₆ Cl ₂ N ₄ O ₂	[1]
Molecular Weight	415.27 g/mol	[1]
Purity	≥99.0%	[1]
Primary Target	ROCK1	[2]
Secondary Targets	RSK1, p70S6K, GRK, PKA	[2][3]

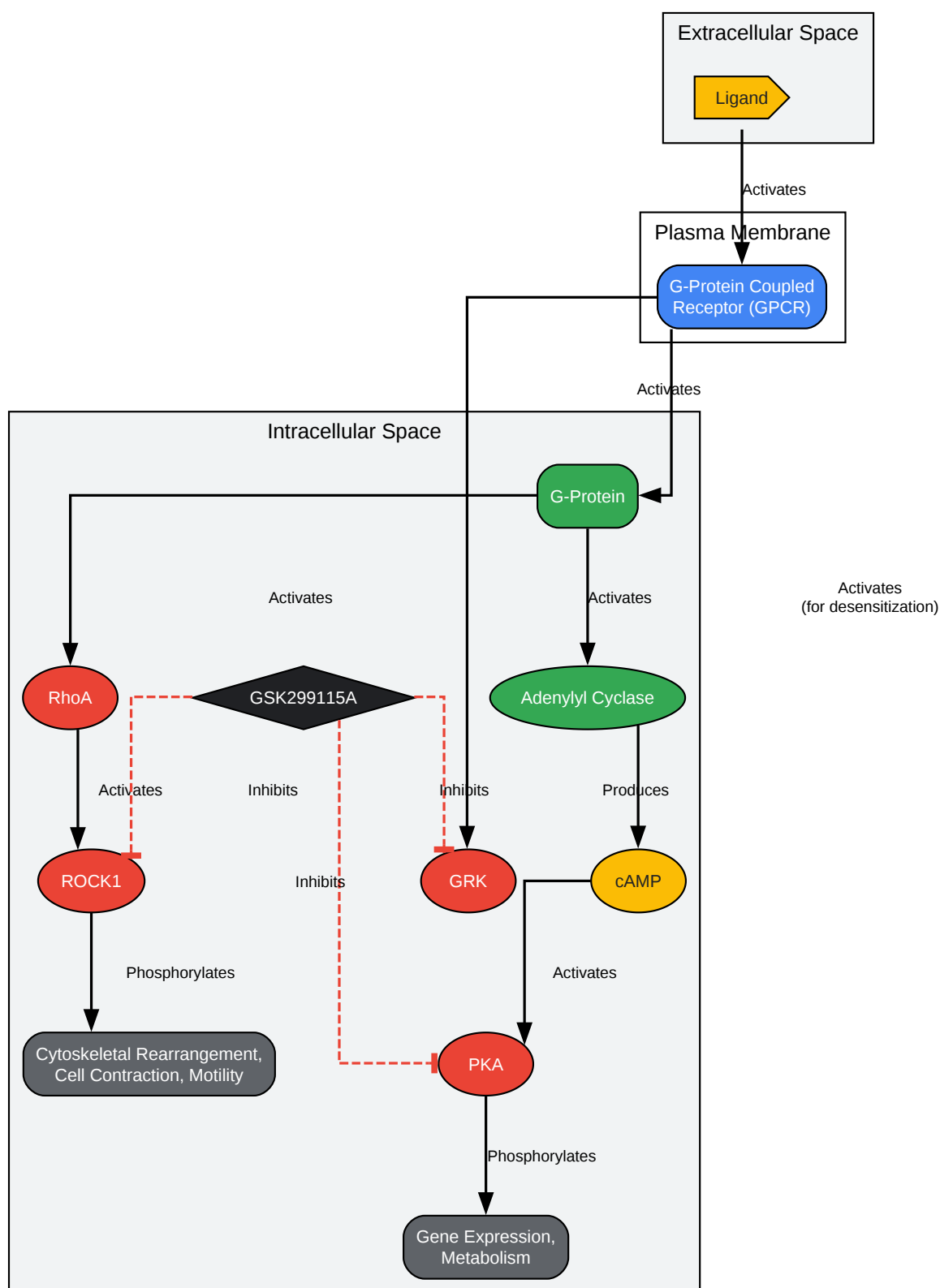
Table 2: Inhibitory Activity of **GSK299115A**

Target	IC ₅₀	Reference
ROCK1	8 nM	[2]
RSK1	620 nM	[2]
p70S6K	560 nM	[2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Signaling Pathway

GSK299115A primarily targets the RhoA/ROCK1 signaling pathway, which plays a critical role in regulating cell shape, motility, and contraction. By inhibiting ROCK1, **GSK299115A** can modulate these cellular processes. Additionally, at higher concentrations, it can affect other signaling cascades through its interaction with GRK and PKA.



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Figure 1. Simplified signaling pathway showing the inhibitory action of **GSK299115A**.

Solubility and Stock Solution Preparation

Proper dissolution of **GSK299115A** is critical for accurate and reproducible experimental results. The following table summarizes its solubility in a common laboratory solvent.

Table 3: Solubility of **GSK299115A**

Solvent	Solubility	Recommendations	Reference
DMSO	50 mg/mL (120.4 mM)	Sonication is recommended for complete dissolution.	N/A

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **GSK299115A** in dimethyl sulfoxide (DMSO).

Materials:

- **GSK299115A** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of **GSK299115A** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.415 mg of **GSK299115A** (Molecular Weight = 415.27 g/mol).

- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the **GSK299115A** powder.
- **Mixing:** Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- **Sonication (Recommended):** If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Preparation for In Vitro Experiments

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically $\leq 0.1\%$).

Protocol 4.1: Preparation of Working Solutions for Cell Culture

Materials:

- 10 mM **GSK299115A** stock solution in DMSO
- Pre-warmed cell culture medium
- Sterile microcentrifuge tubes
- Calibrated pipettes

Procedure:

- **Intermediate Dilution (Optional but Recommended):** Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 μ M, you can first prepare a 1 mM intermediate solution by adding 10 μ L of the 10 mM stock to 990 μ L of culture medium.

- **Final Dilution:** Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 μ M working solution from a 10 mM stock, add 1 μ L of the stock solution to 999 μ L of culture medium.
- **Vehicle Control:** Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the **GSK299115A** working solution.
- **Mixing and Application:** Gently mix the working solutions and the vehicle control before adding them to the cell cultures.

Preparation for In Vivo Experiments

The formulation of **GSK299115A** for in vivo administration requires careful consideration of the vehicle to ensure solubility, stability, and biocompatibility. While specific in vivo protocols for **GSK299115A** are not widely published, a common approach for administering ROCK inhibitors in animal models is provided below. Note: This is a general protocol and may require optimization for your specific animal model and experimental design.

Protocol 5.1: Example Formulation for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general method for preparing a ROCK inhibitor for in vivo use.

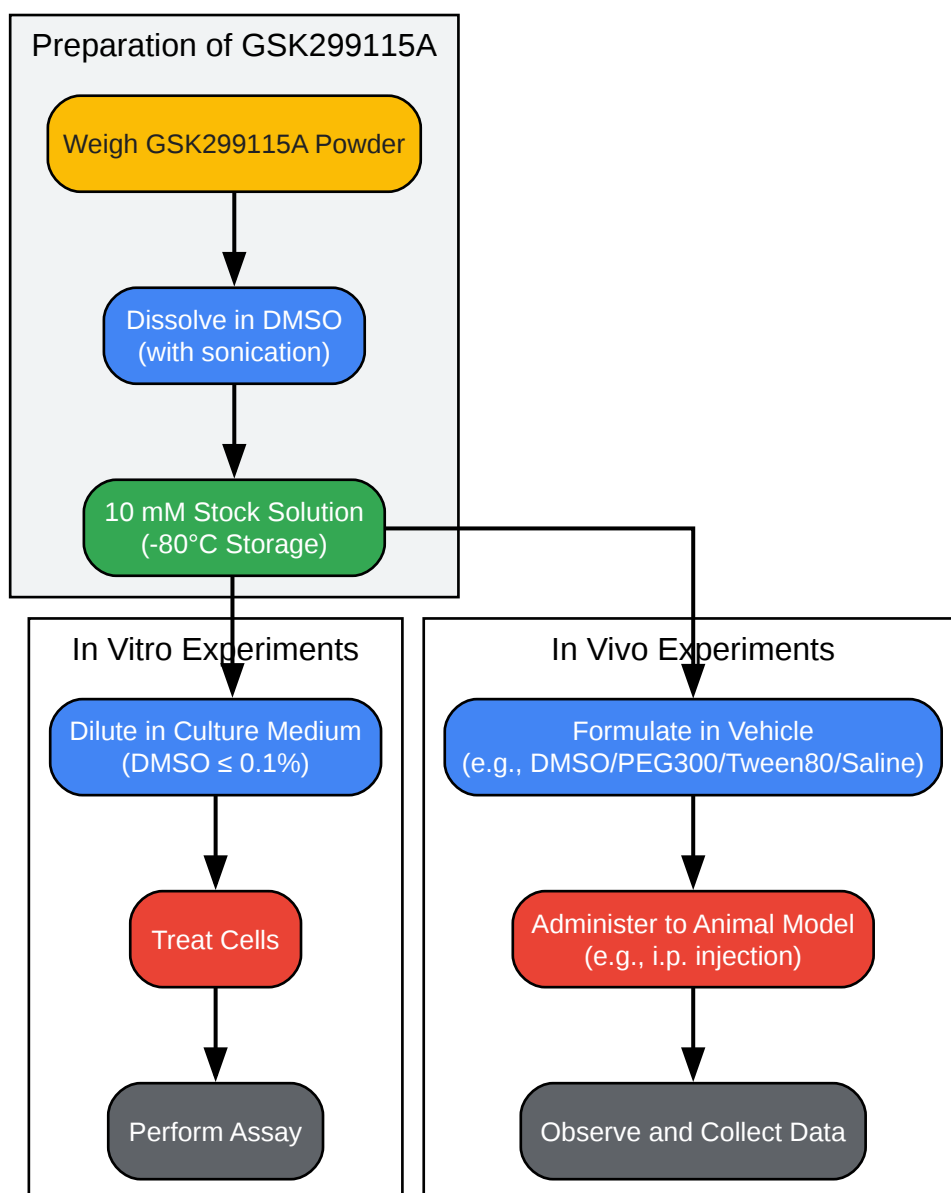
Materials:

- **GSK299115A** powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Saline (0.9% NaCl)
- Sterile tubes

- Vortex mixer
- Sonicator

Procedure:

- Initial Dissolution: Dissolve **GSK299115A** in DMSO to create a concentrated stock. For example, dissolve 10 mg of the compound in 200 μ L of DMSO.
- Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline
- Formulation: Add the dissolved **GSK299115A** in DMSO to the pre-mixed vehicle. For example, if you dissolved 10 mg in 200 μ L DMSO, add this to 1.8 mL of a vehicle pre-mixed with PEG300, Tween 80, and saline to achieve the final desired concentration and vehicle composition.
- Mixing: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Sonication may be used if necessary to improve solubility.
- Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The dosing volume will depend on the animal's weight and the desired dose. For mice, a typical i.p. injection volume is 100 μ L per 10 grams of body weight.
- Vehicle Control: A vehicle control group should be included in the experiment, receiving the same volume of the vehicle without the active compound.



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Figure 2. General experimental workflow for the preparation and use of **GSK299115A**.

Safety Precautions

- **GSK299115A** is for research use only and should not be used in humans.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

- Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods and ensure their suitability for the intended application.

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